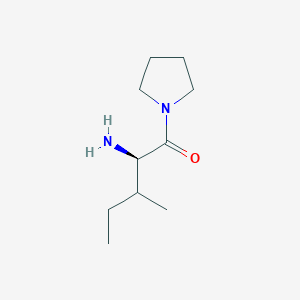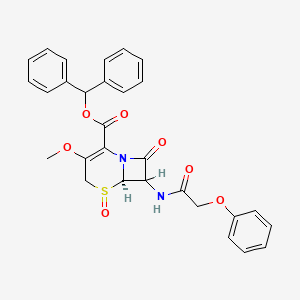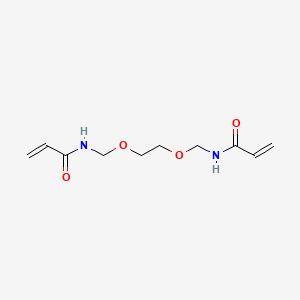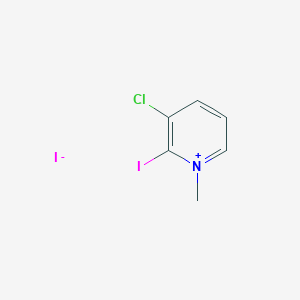
3-Chloro-2-iodo-1-methylpyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-iodo-1-methylpyridinium iodide is a chemical compound with the molecular formula C6H6ClI2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in various organic synthesis reactions, particularly in the activation of hydroxy groups of alcohols and carboxylic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-iodo-1-methylpyridinium iodide typically involves the reaction of 2-chloropyridine with methyl iodide. The process is carried out in a dry reaction flask where 2-chloropyridine (1 mmol) is dissolved in hot acetone. Excess methyl iodide is then added to the reaction mixture, which is stirred at room temperature for three hours. After the reaction is complete, the solution is evaporated to yield the solid product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-iodo-1-methylpyridinium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Coupling Reactions: It is used as a coupling reagent in the synthesis of peptides and other organic compounds.
Common Reagents and Conditions
Dehydrating Agents: The compound can act as a dehydrating agent for the conversion of aldoximes to nitriles and alcohols into alkyl thiocyanates.
Cross-Linking Agents: It is used to fabricate biodegradable cross-linked hyaluronic acid films and gelatin membranes for biomedical applications.
Major Products Formed
Esters, Lactones, Amides, Lactams, and Ketenes: These are synthesized from the corresponding carboxylic acids using this compound as a reagent.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-iodo-1-methylpyridinium iodide has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of biodegradable materials for biomedical applications.
Medicine: It is involved in the synthesis of various pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-iodo-1-methylpyridinium iodide involves the activation of hydroxy groups in alcohols and carboxylic acids. The compound forms a reactive intermediate that facilitates the formation of esters, amides, and other derivatives. The molecular targets include the hydroxy groups of the substrates, and the pathways involved are primarily nucleophilic substitution and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-methylpyridinium iodide:
2-Iodo-1-methylpyridinium iodide: Another derivative of pyridine with similar reactivity.
Uniqueness
3-Chloro-2-iodo-1-methylpyridinium iodide is unique due to the presence of both chloro and iodo substituents, which enhance its reactivity and versatility in organic synthesis. The combination of these groups allows for a broader range of chemical transformations compared to its analogs.
Eigenschaften
Molekularformel |
C6H6ClI2N |
|---|---|
Molekulargewicht |
381.38 g/mol |
IUPAC-Name |
3-chloro-2-iodo-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C6H6ClIN.HI/c1-9-4-2-3-5(7)6(9)8;/h2-4H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KSOIDHLKPIVZDS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1I)Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


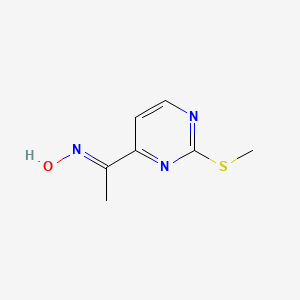


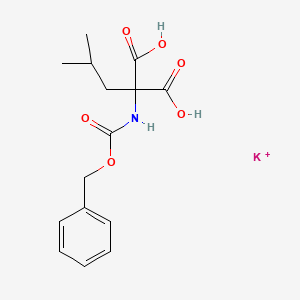
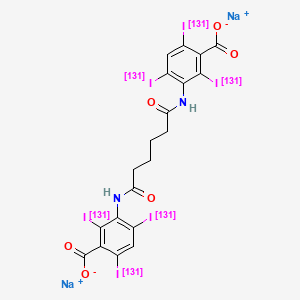



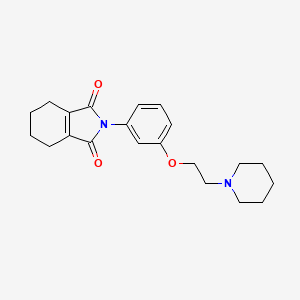
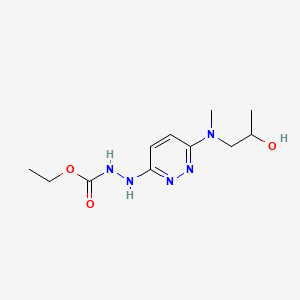
![1,2-Dimethyl-1H-benzo[d]imidazole-5,7-diamine](/img/structure/B13756819.png)
